molecular formula C7H6N2O2 B12978462 3-Hydroxy-5-methoxypicolinonitrile

3-Hydroxy-5-methoxypicolinonitrile

Cat. No.: B12978462
M. Wt: 150.13 g/mol
InChI Key: HZIWKEACNYQWSC-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methoxypicolinonitrile is a substituted pyridine derivative featuring a hydroxyl (-OH) group at the 3-position, a methoxy (-OCH₃) group at the 5-position, and a nitrile (-CN) functional group at the 2-position of the pyridine ring. The compound’s reactivity is likely influenced by the electron-withdrawing nitrile group and the polar substituents (-OH and -OCH₃), which may enhance solubility and hydrogen-bonding interactions .

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3-hydroxy-5-methoxypyridine-2-carbonitrile

InChI

InChI=1S/C7H6N2O2/c1-11-5-2-7(10)6(3-8)9-4-5/h2,4,10H,1H3

InChI Key

HZIWKEACNYQWSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)C#N)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-Hydroxy-5-methoxypicolinonitrile typically involves the reaction of 5-methoxypicolinonitrile with appropriate reagents under controlled conditions. One common method includes the use of hydroxy reagents to introduce the hydroxy group at the desired position on the picolinonitrile ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

3-Hydroxy-5-methoxypicolinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The hydroxy and methoxy groups can be substituted with other functional groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

3-Hydroxy-5-methoxypicolinonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Positioning

The following table summarizes key structural analogs of 3-Hydroxy-5-methoxypicolinonitrile, highlighting differences in substituent positions and functional groups:

Compound Name CAS No. Substituents (Pyridine Ring) Molecular Formula Similarity Score Key Differences vs. Target Compound
5-Hydroxy-3-methylpicolinonitrile 36057-44-0 -OH (5), -CH₃ (3), -CN (2) C₇H₆N₂O 0.81 Methyl at 3 vs. methoxy at 5
5-(Hydroxymethyl)picolinonitrile 1620-77-5 -CH₂OH (5), -CN (2) C₇H₆N₂O 0.84 Hydroxymethyl at 5 vs. -OCH₃ at 5
4-Hydroxy-5-methoxypicolinic acid 1609406-52-1 -OH (4), -OCH₃ (5), -COOH (2) C₇H₇NO₄ 0.90 Carboxylic acid at 2 vs. nitrile; substituents shifted
Methyl 3-fluoro-5-hydroxypicolinate 1256836-96-0 -F (3), -OH (5), -COOCH₃ (2) C₇H₆FNO₃ Fluorine at 3 vs. -OH; ester vs. nitrile
3-Methoxypicolinic acid hydrochloride 220437-83-2 -OCH₃ (3), -COOH (2) C₇H₇NO₃·HCl 0.89 Methoxy at 3 vs. hydroxy; carboxylic acid vs. nitrile

Key Research Findings and Implications

Electronic and Steric Effects
  • The hydroxyl group at position 5 may enhance solubility but lacks the electron-donating resonance effect of methoxy .
  • 4-Hydroxy-5-methoxypicolinic acid (CAS 1609406-52-1) : The carboxylic acid group at position 2 increases acidity (pKa ~2-3) compared to the nitrile group in the target compound. The shift of hydroxyl to position 4 alters hydrogen-bonding patterns, which may affect binding in biological systems .
Pharmacological Relevance
  • 3-Methoxypicolinic acid hydrochloride (CAS 220437-83-2): The methoxy group at position 3 and carboxylic acid at 2 suggest utility as a metal-chelating agent or enzyme inhibitor.

Data-Driven Insights

  • Similarity Scores: Compounds with both hydroxyl and methoxy groups (e.g., 4-Hydroxy-5-methoxypicolinic acid, similarity 0.90) score higher than those with only one polar group (e.g., 5-(Hydroxymethyl)picolinonitrile, similarity 0.84), emphasizing the importance of dual substituents in structural mimicry .
  • Functional Group Trade-offs : Nitriles (-CN) offer synthetic versatility (e.g., click chemistry), while carboxylic acids (-COOH) provide stronger hydrogen-bonding interactions but lower metabolic stability .

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